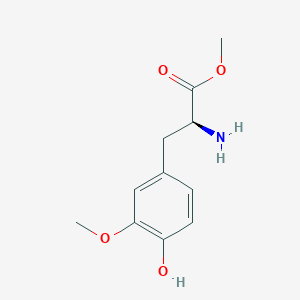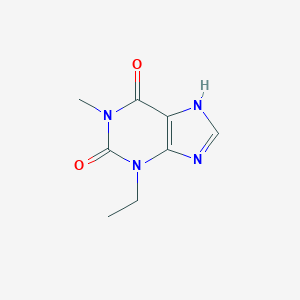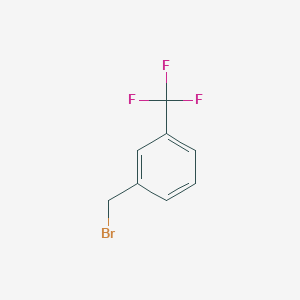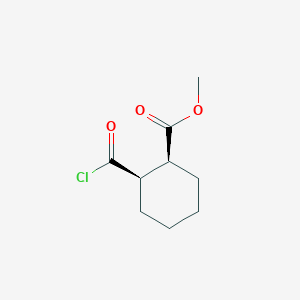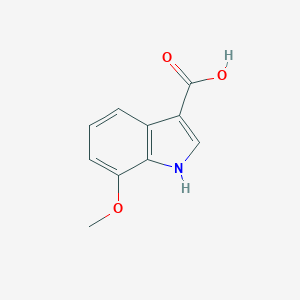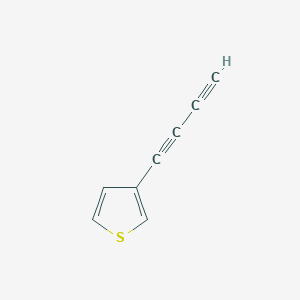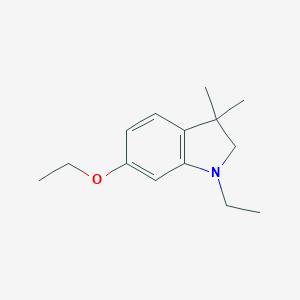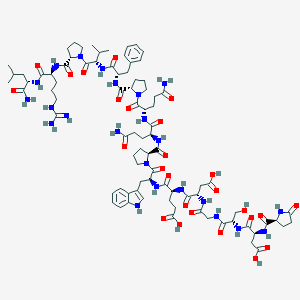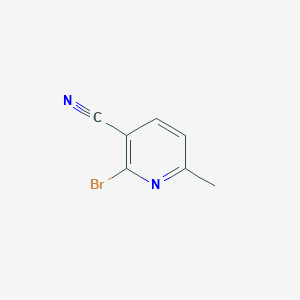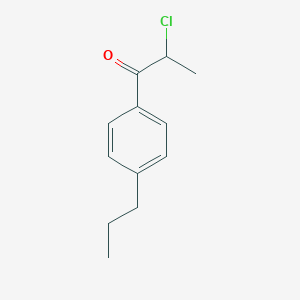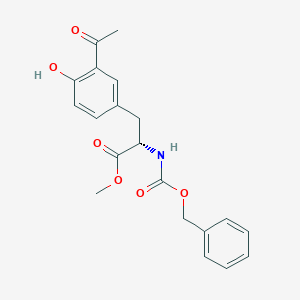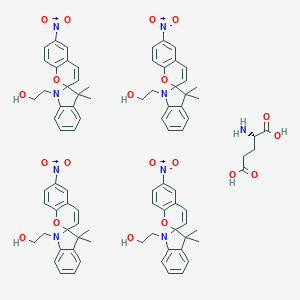
Poly(spiropyran-glutamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(spiropyran-glutamate) (PSPG) is a novel polymer that has gained immense attention in scientific research due to its unique properties. PSPG is a biocompatible and biodegradable polymer that can be synthesized through a simple and efficient method. This polymer has shown promising results in various scientific applications, including drug delivery, biosensors, and tissue engineering.
Scientific Research Applications
Poly(spiropyran-glutamate) has shown promising results in various scientific applications, including drug delivery, biosensors, and tissue engineering. In drug delivery, Poly(spiropyran-glutamate) can be used as a carrier for various drugs due to its biocompatibility, biodegradability, and controlled release properties. Poly(spiropyran-glutamate) can also be used in biosensors, where it can be modified to detect specific analytes with high sensitivity and selectivity. In tissue engineering, Poly(spiropyran-glutamate) can be used as a scaffold for cell growth and differentiation due to its biocompatibility and biodegradability.
Mechanism Of Action
The mechanism of action of Poly(spiropyran-glutamate) is based on the interaction between the polymer and the biological environment. Poly(spiropyran-glutamate) can interact with cells and tissues through various mechanisms, including electrostatic interactions, hydrophobic interactions, and hydrogen bonding. The interaction between Poly(spiropyran-glutamate) and cells/tissues can lead to various biological effects, including cell adhesion, proliferation, and differentiation.
Biochemical And Physiological Effects
Poly(spiropyran-glutamate) has shown various biochemical and physiological effects in scientific research. In cell culture studies, Poly(spiropyran-glutamate) has been shown to promote cell adhesion, proliferation, and differentiation. Poly(spiropyran-glutamate) has also been shown to enhance the activity of various enzymes, including alkaline phosphatase and lactate dehydrogenase. In vivo studies, Poly(spiropyran-glutamate) has been shown to promote tissue regeneration and reduce inflammation.
Advantages And Limitations For Lab Experiments
Poly(spiropyran-glutamate) has several advantages for lab experiments, including its biocompatibility, biodegradability, and controlled release properties. Poly(spiropyran-glutamate) can also be easily modified to tune its properties for specific applications. However, Poly(spiropyran-glutamate) also has some limitations, including its limited solubility in water and its susceptibility to UV light.
Future Directions
There are several future directions for Poly(spiropyran-glutamate) in scientific research. One direction is the development of Poly(spiropyran-glutamate)-based biosensors for the detection of specific analytes with high sensitivity and selectivity. Another direction is the use of Poly(spiropyran-glutamate) as a scaffold for tissue engineering, where it can be modified to promote cell growth and differentiation. Additionally, Poly(spiropyran-glutamate) can be modified to enhance its properties, such as its solubility and stability. Overall, Poly(spiropyran-glutamate) has a bright future in scientific research due to its unique properties and potential applications.
Conclusion
Poly(spiropyran-glutamate) is a revolutionary polymer that has gained immense attention in scientific research due to its unique properties. Poly(spiropyran-glutamate) can be synthesized through a simple and efficient method and has shown promising results in various scientific applications, including drug delivery, biosensors, and tissue engineering. Poly(spiropyran-glutamate) has a mechanism of action based on the interaction between the polymer and the biological environment, leading to various biochemical and physiological effects. Poly(spiropyran-glutamate) has several advantages for lab experiments, including its biocompatibility, biodegradability, and controlled release properties. There are several future directions for Poly(spiropyran-glutamate) in scientific research, including the development of biosensors and tissue engineering applications. Overall, Poly(spiropyran-glutamate) is a promising polymer that has the potential to revolutionize various fields of scientific research.
Synthesis Methods
Poly(spiropyran-glutamate) can be synthesized through a simple and efficient method, which involves the polymerization of spiropyran and glutamic acid. The polymerization reaction is initiated by UV light, which triggers the ring-opening of spiropyran and the formation of covalent bonds between spiropyran and glutamic acid. The resulting polymer is a biocompatible and biodegradable material with a high molecular weight and a controlled degree of branching. The synthesis method of Poly(spiropyran-glutamate) is cost-effective, scalable, and can be easily modified to tune the properties of the polymer.
properties
CAS RN |
130037-82-0 |
|---|---|
Product Name |
Poly(spiropyran-glutamate) |
Molecular Formula |
C85H89N9O20 |
Molecular Weight |
1556.7 g/mol |
IUPAC Name |
(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol |
InChI |
InChI=1S/4C20H20N2O4.C5H9NO4/c4*1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20;6-3(5(9)10)1-2-4(7)8/h4*3-10,13,23H,11-12H2,1-2H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t;;;;3-/m....0/s1 |
InChI Key |
CNFRTDPYFRPFIL-OLUGJTGJSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.C(CC(=O)O)[C@@H](C(=O)O)N |
SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.C(CC(=O)O)C(C(=O)O)N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.C(CC(=O)O)C(C(=O)O)N |
synonyms |
poly(spiropyran-glutamate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




